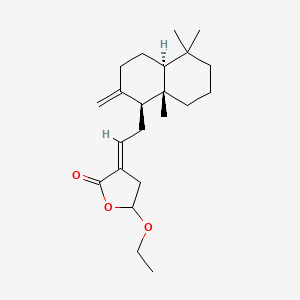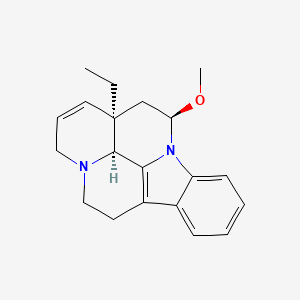
StrontiumNitrateExtraPureAnhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium Nitrate Extra Pure Anhydrous is an inorganic compound composed of strontium, nitrogen, and oxygen with the chemical formula Sr(NO₃)₂. This colorless solid is widely used in pyrotechnics for its ability to produce a bright red flame. It is also utilized in various industrial and scientific applications due to its oxidizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium Nitrate Extra Pure Anhydrous is typically synthesized by reacting strontium carbonate with nitric acid. The reaction proceeds as follows: [ \text{SrCO}_3 + 2\text{HNO}_3 \rightarrow \text{Sr(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of strontium carbonate in nitric acid, resulting in the formation of strontium nitrate, water, and carbon dioxide .
Industrial Production Methods: In industrial settings, the production of strontium nitrate involves the controlled reaction of strontium carbonate with nitric acid. The resulting solution is then evaporated and crystallized to obtain the anhydrous form of strontium nitrate. The crystallization process is carefully monitored to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: Strontium nitrate acts as a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.
Thermal Decomposition: Upon heating, strontium nitrate decomposes to form strontium oxide, nitrogen dioxide, and oxygen: [ 2\text{Sr(NO}_3\text{)}_2 \rightarrow 2\text{SrO} + 4\text{NO}_2 + \text{O}_2 ]
Reduction: Strontium nitrate can be reduced by strong reducing agents to form strontium nitrite or strontium oxide.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include metals such as aluminum or magnesium, and organic compounds like sugars or hydrocarbons.
Thermal Decomposition: This reaction typically occurs at high temperatures, around 570°C.
Major Products Formed:
Oxidation: The major products depend on the specific reactants but generally include oxides and nitrates of the reacting substances.
Thermal Decomposition: The primary products are strontium oxide, nitrogen dioxide, and oxygen.
Aplicaciones Científicas De Investigación
Strontium Nitrate Extra Pure Anhydrous has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an oxidizing agent in analytical chemistry.
Mecanismo De Acción
Strontium nitrate exerts its effects primarily through its oxidizing properties. In biological systems, strontium ions can traverse calcium-selective ion channels and trigger neurotransmitter release from nerve endings. This ability to mimic calcium ions makes strontium nitrate valuable in electrophysiology research .
Comparación Con Compuestos Similares
Strontium Chloride (SrCl₂): Used in pyrotechnics for producing red flames, similar to strontium nitrate.
Strontium Sulfate (SrSO₄): Used in the production of strontium compounds and as a precursor in various chemical reactions.
Barium Nitrate (Ba(NO₃)₂): Another oxidizing agent used in pyrotechnics, producing green flames.
Uniqueness: Strontium Nitrate Extra Pure Anhydrous is unique due to its high purity and anhydrous form, making it particularly suitable for precise scientific and industrial applications. Its ability to produce a bright red flame and its strong oxidizing properties set it apart from other similar compounds .
Propiedades
Número CAS |
10024-76-9 |
|---|---|
Fórmula molecular |
C8H12F3NO3S |
Peso molecular |
0 |
Sinónimos |
StrontiumNitrateExtraPureAnhydrous |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





